molecular formula C15H17ClO3 B11761626 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate

7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate

Cat. No.: B11761626
M. Wt: 280.74 g/mol
InChI Key: WEMHIBWYMGUHAC-UHFFFAOYSA-N
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Description

7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate is a chemical compound with the molecular formula C15H17ClO3 and a molecular weight of 280.75 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted naphthalene ring and a pivalate ester group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate involves its interaction with specific molecular targets. The chloro-substituted naphthalene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pivalate ester group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar compounds to 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17ClO3

Molecular Weight

280.74 g/mol

IUPAC Name

(7-chloro-4-oxo-2,3-dihydro-1H-naphthalen-1-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H17ClO3/c1-15(2,3)14(18)19-13-7-6-12(17)10-5-4-9(16)8-11(10)13/h4-5,8,13H,6-7H2,1-3H3

InChI Key

WEMHIBWYMGUHAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1CCC(=O)C2=C1C=C(C=C2)Cl

Origin of Product

United States

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